molecular formula C22H27N3O10S B3946404 1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate

1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate

Cat. No. B3946404
M. Wt: 525.5 g/mol
InChI Key: WTGIIXKAWBGOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, this compound has been shown to exhibit low toxicity and high selectivity towards cyclooxygenase enzymes, making it a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its high selectivity towards cyclooxygenase enzymes, which allows for more targeted and precise studies. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate. One potential direction is the development of more cost-effective synthesis methods, which would make this compound more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various inflammatory and pain-related disorders. Finally, the development of novel derivatives of this compound may lead to the discovery of even more potent and selective cyclooxygenase inhibitors.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders.

properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S.C2H2O4/c1-3-29-20-14-16(4-9-19(20)28-2)15-21-10-12-22(13-11-21)30(26,27)18-7-5-17(6-8-18)23(24)25;3-1(4)2(5)6/h4-9,14H,3,10-13,15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGIIXKAWBGOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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